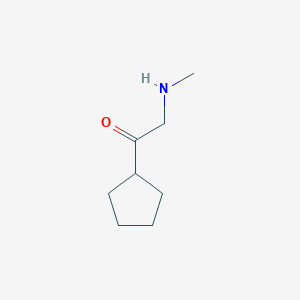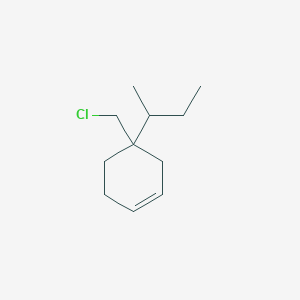
4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a butan-2-yl group and a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene with butan-2-yl chloride in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran under reflux conditions. The chloromethyl group can be introduced through a subsequent chloromethylation reaction using formaldehyde and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation and chloromethylation reactions. The use of automated reactors and precise control of reaction parameters are essential to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide, amines in ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Amines, ethers, thioethers.
Applications De Recherche Scientifique
4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Butan-2-yl)-4-(bromomethyl)cyclohex-1-ene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Butan-2-yl)-4-(hydroxymethyl)cyclohex-1-ene: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
4-(Butan-2-yl)-4-(methoxymethyl)cyclohex-1-ene: Similar structure but with a methoxymethyl group instead of a chloromethyl group.
Uniqueness
4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H19Cl |
|---|---|
Poids moléculaire |
186.72 g/mol |
Nom IUPAC |
4-butan-2-yl-4-(chloromethyl)cyclohexene |
InChI |
InChI=1S/C11H19Cl/c1-3-10(2)11(9-12)7-5-4-6-8-11/h4-5,10H,3,6-9H2,1-2H3 |
Clé InChI |
PNBGLHYWZYMFSO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1(CCC=CC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


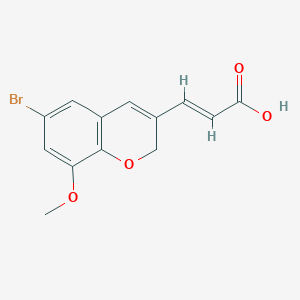

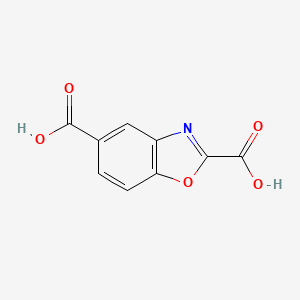
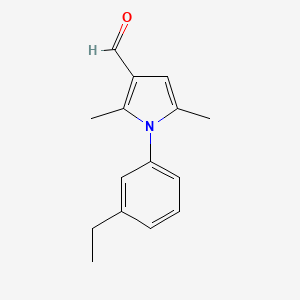
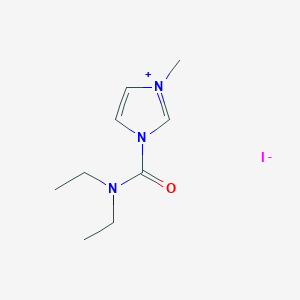
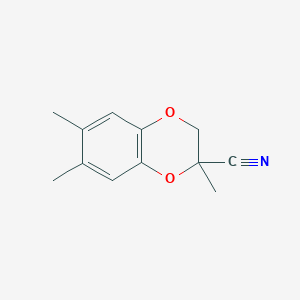
![6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B13177555.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13177558.png)
![1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B13177567.png)
